molecular formula C16H11ClN4S B287665 6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287665
M. Wt: 326.8 g/mol
InChI Key: UQHUNOOLIDMBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. This compound is a member of the triazolothiadiazole family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes (reference). Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response (reference). Additionally, this compound has been shown to modulate the expression of certain genes, such as those involved in cell cycle regulation and apoptosis (reference). Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have a variety of biological activities, which makes it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several potential future directions for research on 6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of this compound, in order to better understand its biological effects. Additionally, further research is needed to fully understand the potential applications of this compound in scientific research, including its potential as an anticancer agent. Furthermore, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies. Finally, research could be conducted to investigate the safety and toxicity of this compound, in order to determine its potential for use in clinical settings.

Synthesis Methods

The synthesis of 6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves the reaction of various reagents. The detailed synthesis method can be found in the literature (reference). Briefly, the synthesis involves the reaction of 4-chlorobenzylamine with 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with various reagents to yield the final compound.

Scientific Research Applications

6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects (reference). Additionally, this compound has been shown to have potential as an anticancer agent (reference). Further research is needed to fully understand the potential applications of this compound in scientific research.

properties

Product Name

6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H11ClN4S

Molecular Weight

326.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)10-14-20-21-15(18-19-16(21)22-14)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

UQHUNOOLIDMBDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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